LY367385 [(S)-(+)-α-amino-4-carboxy-2-methylbenzeneacetic acid] is a selective competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1), a subtype of the Group I metabotropic glutamate receptors. [, ] LY367385 has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes in the central nervous system. [, ]
The molecular structure of LY367385 contains a benzene ring with a carboxyl group at the 4-position, an amino group and a carboxyl group both attached to the same carbon atom at the 1-position, and a methyl group at the 2-position. [] This structure enables it to bind specifically to the mGluR1 receptor.
Several studies have demonstrated the neuroprotective effects of LY367385 in various models of cerebral ischemia. In rat models of stroke induced by middle cerebral artery occlusion, LY367385 reduced infarct volume and improved neurological function. [, , ] The mechanism underlying this neuroprotection may involve the inhibition of neuronal apoptosis, the attenuation of cerebral edema, and the modulation of the extracellular signal-regulated kinase (ERK) pathway. [, , ]
LY367385 has shown promising results in modulating epileptiform activity in animal models. It has been found to suppress the persistent prolongation of epileptiform bursts in guinea pig hippocampal slices. [] Additionally, co-administration of LY367385 with the mGluR5 antagonist MPEP, abolished pilocarpine-induced seizures in rats. [] These results suggest a potential role for mGluR1 antagonists in the treatment of epilepsy.
Research suggests LY367385 may play a role in modulating pain perception. Studies using rat models of knee joint inflammation demonstrated that LY367385 attenuates secondary thermal hyperalgesia. [] The specific mechanisms underlying this effect require further investigation, but the findings point towards a potential role of mGluR1 in the development and maintenance of chronic pain.
LY367385 has been implicated in regulating hippocampal plasticity, a key process underlying learning and memory. DHPG, a Group I mGluR agonist, induces long-term depression (LTD) in the hippocampus, and this effect can be blocked by LY367385. [] Furthermore, LY367385 has been shown to affect spatial learning and memory performance in rats, suggesting a critical role for mGluR1 in these cognitive processes. []
Studies suggest a potential role for LY367385 in regulating the development of cocaine craving. LY367385 has been shown to increase the surface expression of calcium-permeable AMPA receptors (CP-AMPARs) in cultured nucleus accumbens neurons. [] This is significant because CP-AMPARs are implicated in the enhanced cocaine craving observed in the “incubation of craving” rat model of addiction. []
Recent research has highlighted the role of LY367385 in regulating vestibular compensation, the process by which the brain adapts to damage in the vestibular system. Administration of LY367385 was found to exacerbate vestibular decompensation-like behavior in rats following unilateral labyrinthectomy, indicating the involvement of mGluR1 in the compensatory mechanisms. []
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2